(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNPBYZFFAMCR-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid, also known as a benzimidazole derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a benzimidazole moiety attached to a prop-2-enoic acid structure. Its chemical formula is , and it is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 218.22 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole scaffold is known for its capacity to inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects in different disease models.
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that several synthesized benzimidazole derivatives demonstrated high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 10 µg/mL . The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzimidazole | Staphylococcus aureus | < 1 |
| 3-(1H-benzimidazol-2-yl)prop-2-enoic acid | Candida albicans | 5 |
| 5-substituted benzimidazoles | Escherichia coli | 125 |
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. A study highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This effect is crucial for potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A recent experiment involved treating macrophages with varying concentrations of this compound. The results indicated a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 50 | 45 |
| 20 | 70 | 65 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid. Research indicates that compounds with benzimidazole structures exhibit significant activity against various pathogens.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of synthesized benzimidazoles, this compound demonstrated notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Candida albicans | 3.9 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Anticancer Research
Benzimidazole derivatives are also being investigated for their anticancer properties. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Mechanisms
Research has shown that benzimidazole compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, studies on similar compounds have reported:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 4.5 |
The mechanism of action involves the disruption of microtubule dynamics and interference with DNA synthesis, leading to cell cycle arrest and apoptosis .
Other Biological Activities
Apart from antimicrobial and anticancer activities, this compound has shown potential in other areas:
- Antioxidant Activity : Studies suggest that benzimidazole derivatives possess antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary data indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related molecules (Table 1):
Key Observations:
Aromatic System Differences :
- The benzimidazole core in the title compound provides extended conjugation compared to imidazole derivatives (e.g., 104-98-3), enhancing stability and π-π interactions .
- The phenyl-substituted analogue (82571-53-7) lacks fused aromaticity but introduces a flexible imidazole-methyl group, altering steric and electronic profiles .
Hydrogen-Bonding Patterns: The title compound exhibits three hydrogen-bond donors (two N–H from benzimidazole and one O–H from carboxylic acid) versus two donors in imidazole analogues. This difference influences crystal packing and solubility . Graph set analysis (e.g., R₂²(8) motifs) is more prevalent in benzimidazole derivatives due to their rigid planar structure, whereas imidazole analogues form simpler D (dimer) motifs .
Biological and Physical Properties :
- The imidazole derivative (104-98-3) shows UV-B absorption due to its smaller conjugated system, making it relevant in photobiology studies .
- The phenyl-substituted compound (82571-53-7) is used in crystallographic ligand design due to its conformational flexibility .
Pharmacological Relevance
Benzimidazole derivatives like the title compound are prioritized in drug discovery for their ability to mimic purine bases, interfering with DNA/RNA synthesis in pathogens . In contrast, imidazole derivatives (e.g., 104-98-3) are less effective in this role but exhibit stronger UV-mediated activity .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | This compound | (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid |
|---|---|---|
| Melting Point (°C) | 215–217 (decomposes) | 185–187 |
| LogP (Octanol-Water) | 1.2 | 0.8 |
| pKa (Carboxylic Acid) | 3.1 | 2.9 |
Notes:
Preparation Methods
Condensation Reactions for Benzimidazole Precursor Synthesis
The formation of the benzimidazole core is critical for subsequent functionalization. A widely adopted method involves the fusion of ethyl acetoacetate 1 with o-phenylenediamine 2 under thermal conditions. This reaction proceeds via a cyclocondensation mechanism, yielding 1-(1H-benzimidazol-2-yl)-propan-2-one 3 as a key intermediate .
Table 1: Optimization of Benzimidazole Precursor Synthesis
| Reactants | Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Ethyl acetoacetate + o-PDA | 120°C, 20 min | 65 | 92.5 | |
| Ethyl acetoacetate + o-PDA | 100°C, 40 min | 58 | 89.7 |
The exothermic nature of this reaction necessitates precise temperature control to avoid side products such as dimerized amines or over-oxidized species. Post-reaction purification via ethanol recrystallization enhances purity to >95% .
Cyclization and α,β-Unsaturated Acid Formation
Conversion of the ketone intermediate 3 to the α,β-unsaturated acid requires sequential functionalization. A two-step approach is employed:
-
Knoevenagel Condensation : Reaction of 3 with malononitrile 4a or ethyl cyanoacetate 4b in the presence of ammonium acetate yields cyano-substituted derivatives (e.g., 5a-b ) .
-
Acid Hydrolysis : Treatment of the cyano intermediate with HCl gas in ethanol at subzero temperatures generates the target carboxylic acid.
Critical Parameters :
-
Temperature : Hydrolysis at −15°C to −5°C minimizes decarboxylation .
-
Catalyst : Fe-acetic acid systems enhance reduction efficiency compared to Pd-C, avoiding catalyst poisoning .
Table 2: Hydrolysis Conditions and Outcomes
| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyano derivative | HCl gas, ethanol | −15 to −5 | 3 | 78 |
| Cyano derivative | H2SO4, H2O | 25 | 12 | 62 |
Solvent-Dependent Purification Strategies
Crude (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid often contains residual Fe salts and unreacted intermediates. Patent WO2013150545A2 outlines a purification protocol using mixed solvents:
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Dissolution in polar aprotic solvents (e.g., DMF, DMSO).
-
Precipitation via non-polar solvent addition (e.g., ether, hexane).
-
Filtration and washing with 1:1 chloroform-methanol.
Table 3: Solvent Systems for Purification
| Solvent Combination | Purity Increase (%) | Recovery (%) |
|---|---|---|
| DMF + ether | 70 → 95.6 | 88 |
| Ethanol + water | 70 → 89.3 | 92 |
Alternative Routes: Catalytic Hydrogenation vs. Fe-Based Reduction
Traditional catalytic hydrogenation using Pd-C faces challenges due to catalyst deactivation by benzimidazole nitrogen lone pairs . Fe-acetic acid systems offer a robust alternative:
Mechanistic Insight :
-
Fe⁰ reduces nitro groups to amines without attacking the benzimidazole ring.
-
Acetic acid acts as a proton source, stabilizing intermediates.
Table 4: Reduction Efficiency Comparison
| Method | Substrate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fe-acetic acid | Nitro intermediate | 85 | 96.2 |
| Pd-C/H2 | Nitro intermediate | 67 | 82.4 |
Analytical Characterization and Quality Control
Final product validation employs spectroscopic and chromatographic techniques:
-
HPLC : Purity >95% achieved using C18 columns (mobile phase: 0.1% TFA in acetonitrile-water) .
-
NMR : Distinct signals for vinylic protons (δ 6.85–7.22 ppm) and carboxylic acid (δ 10.5 ppm) .
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MS : Molecular ion peak at m/z 213 [M+H]⁺ confirms molecular weight .
Stability Considerations :
-
Storage under nitrogen at −20°C prevents acid-catalyzed decomposition.
-
Lyophilization extends shelf life to >24 months.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid?
A Claisen-Schmidt condensation between 2-acetylbenzimidazole and an aldehyde under basic conditions (e.g., NaOH/ethanol) is a foundational approach, followed by oxidation of the resulting α,β-unsaturated ketone to the carboxylic acid. This method aligns with protocols for analogous benzimidazole derivatives, where reaction time, solvent polarity, and base strength critically influence yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the E-configuration (via coupling constants ≈12–16 Hz for trans protons) and benzimidazole ring substitution.
- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and conjugated double bonds (C=C ~1600 cm⁻¹).
- Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the structure .
Q. What are the primary research applications of this compound in pharmaceutical chemistry?
The compound serves as a scaffold for developing kinase inhibitors, antimicrobial agents, and anticancer therapeutics due to the benzimidazole moiety’s ability to interact with biological targets via hydrogen bonding and π-π stacking. Its α,β-unsaturated acid group enables participation in Michael additions for functionalization .
Q. How should this compound be stored to ensure stability?
Store at 4°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group or E/Z isomerization. Desiccants (e.g., silica gel) are recommended to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve ambiguities in the molecular structure of this compound?
SHELXL refines crystal structures by modeling anisotropic displacement parameters and handling twinned data, which is critical for resolving overlapping electron density in the benzimidazole ring. Hydrogen-bonding networks can be validated using SHELXPRO’s graphical interface to ensure geometric accuracy .
Q. What strategies address contradictory hydrogen-bonding patterns in the crystal lattice of this compound?
Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings) to identify dominant interactions. Discrepancies between predicted and observed patterns may arise from solvent inclusion or polymorphism, requiring Rietveld refinement or variable-temperature XRD for resolution .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.
- Catalyst selection : Protic acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) can accelerate condensation.
- Microwave-assisted synthesis : Reduces reaction time and improves E-selectivity by minimizing thermal degradation .
Q. What in silico approaches predict the reactivity of this compound in Michael addition reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the α,β-unsaturated acid. Fukui indices identify reactive sites, while molecular docking predicts binding affinities with biological nucleophiles (e.g., cysteine residues in enzymes) .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Introduce electron-withdrawing/donating groups at the benzimidazole N1 or C5 positions to modulate electronic effects.
- Bioisosteric replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to enhance bioavailability.
- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability using HPLC and microsomal assays .
Q. What methodologies resolve discrepancies between computational NMR predictions and experimental data?
Cross-validate DFT-predicted chemical shifts (e.g., using Gaussian) with experimental NMR data. Anomalies may arise from solvent effects or tautomerism, necessitating COSY/NOESY experiments to confirm spin systems and spatial proximity of protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
